Ehretianone

Description

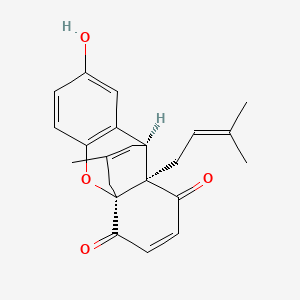

Ehretianone is a quinonoid xanthene compound first isolated from the root bark of Ehretia buxifolia (syn. Carmona retusa), a plant native to India, Southeast Asia, and parts of East Asia . Structurally, it belongs to the xanthonoid class, characterized by a fused tricyclic aromatic system with a quinone moiety (Figure 1). This compound has garnered attention for its antisnake venom activity, specifically against Echis carinatus (saw-scaled viper) venom. In preclinical studies, prophylactic administration of this compound (3.75 mg/kg) in mice reduced mortality by 35% compared to untreated controls . Its mechanism involves neutralizing venom phospholipase A2 (PLA2) enzymes, which are critical for toxin-induced hemolysis and myonecrosis .

Properties

Molecular Formula |

C22H22O4 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(1S,9S,10R)-6-hydroxy-16-methyl-10-(3-methylbut-2-enyl)-2-oxatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6,12,16-pentaene-11,14-dione |

InChI |

InChI=1S/C22H22O4/c1-13(2)8-9-21-17-10-14(3)12-22(21,20(25)7-6-19(21)24)26-18-5-4-15(23)11-16(17)18/h4-8,10-11,17,23H,9,12H2,1-3H3/t17-,21-,22+/m0/s1 |

InChI Key |

HBDVLYQTRSOPRO-BULFRSBZSA-N |

Isomeric SMILES |

CC1=C[C@H]2C3=C(C=CC(=C3)O)O[C@@]4(C1)[C@@]2(C(=O)C=CC4=O)CC=C(C)C |

Canonical SMILES |

CC1=CC2C3=C(C=CC(=C3)O)OC4(C1)C2(C(=O)C=CC4=O)CC=C(C)C |

Synonyms |

7-hydroxy-9a-(3-methylbut-2-enyl)-4a,9-(2-methylprop-2-enyl)-4a,9a-dihydro-1,4-dioxoxanthene ehretianone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ehretianone shares functional and structural similarities with other plant-derived antisnake venom and anti-inflammatory compounds. Below is a detailed comparison based on pharmacological activity, structural features, and mechanisms of action.

Structural Analogs: Quinones and Xanthonoids

Tannin (Compound 72): Source: Black tea (Camellia sinensis) . Activity: Inhibits PLA2 enzymes (43% reduction in specific activity in vitro) and prolongs survival time in mice envenomated by Crotalus atrox and Agkistrodon species . Comparison: Unlike this compound, tannins are polyphenolic polymers with broad-spectrum protein-binding capacity, which may explain their lower specificity but wider efficacy across multiple venom types .

Flavonoids (e.g., Quercetin): Source: Widely distributed in plants (e.g., Hippophae rhamnoides) . Activity: Neutralizes metalloproteases and hyaluronidases in snake venom but shows weaker PLA2 inhibition compared to this compound . Comparison: Flavonoids lack the fused quinonoid-xanthene core of this compound, resulting in distinct binding affinities to venom targets .

Functional Analogs: Antisnake Venom Agents

α-Amyrin, β-Amyrin, and Baurenol: Source: Cordia retusa leaves .

Heparinoid (Hirudoid®): Source: Synthetic heparin analog . Activity: Promotes blood circulation and anti-inflammation but lacks targeted antisnake venom efficacy .

Pharmacological Profile Comparison

| Compound | Source | Key Target | Efficacy (Model) | Mechanism |

|---|---|---|---|---|

| This compound | Ehretia buxifolia | PLA2 enzymes | 35% mortality reduction (mice) | Direct enzyme inhibition |

| Tannin (72) | Camellia sinensis | PLA2 enzymes | 43% activity reduction (in vitro) | Non-specific protein binding |

| α/β-Amyrin | Cordia retusa | COX-2 pathway | Analgesic ED50: 12 mg/kg (mice) | Anti-inflammatory modulation |

| Heparinoid | Synthetic | Blood coagulation | N/A (symptom relief) | Anticoagulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.